molecular formula C21H22O2 B582636 Henicosa-6,9,12,15,18-pentaynoic acid CAS No. 1797024-23-7

Henicosa-6,9,12,15,18-pentaynoic acid

Cat. No.: B582636
CAS No.: 1797024-23-7
M. Wt: 306.405
InChI Key: KMNMRYLHBIALLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Henicosa-6,9,12,15,18-pentaynoic acid is a long-chain fatty acid with the molecular formula C21H22O2 and a molecular weight of 306.4 g/mol. This compound is characterized by the presence of multiple triple bonds along its carbon chain, making it a polyunsaturated fatty acid. It is primarily used in organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Henicosa-6,9,12,15,18-pentaynoic acid can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter alkyne-containing fragments using palladium-catalyzed cross-coupling reactions. The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, in the presence of a base like triethylamine, and solvents such as tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Henicosa-6,9,12,15,18-pentaynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes using hydrogenation reactions.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of light or heat.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Henicosa-6,9,12,15,18-pentaynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Henicosa-6,9,12,15,18-pentaynoic acid involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Henicosa-6,9,12,15,18-pentaynoic acid can be compared with other long-chain polyunsaturated fatty acids, such as:

    Eicosapentaenoic acid (EPA): A 20-carbon fatty acid with five double bonds.

    Docosahexaenoic acid (DHA): A 22-carbon fatty acid with six double bonds.

    Arachidonic acid: A 20-carbon fatty acid with four double bonds.

Uniqueness: this compound is unique due to its multiple triple bonds, which confer distinct chemical reactivity and physical properties compared to other polyunsaturated fatty acids.

Properties

IUPAC Name

henicosa-6,9,12,15,18-pentaynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNMRYLHBIALLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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